ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biological processes.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of a suitable chromene precursor followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted chromenes.
Oxidation: Formation of chromene ketones or aldehydes.
Reduction: Formation of chromene alcohols or alkanes.
Biological Activity
Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the chemical formula and a CAS number of 1160474-50-9. The synthesis typically involves multi-step reactions, including bromination and esterification processes. A common method utilizes triethylamine as a base and dichloromethane as a solvent to facilitate reactions, leading to high-purity products through techniques like recrystallization and chromatography .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 mg/mL . The presence of the trifluoromethyl group is believed to enhance the biological activity by increasing lipophilicity and altering membrane permeability.
Antiproliferative Effects
Research has indicated that chromene derivatives, including this compound, may possess antiproliferative properties. In vitro studies have suggested that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies highlighted that modifications at the 6-position significantly influence the potency against cancer cell lines.
Case Studies
- Antibacterial Activity : A study evaluated several chromene derivatives, including this compound against E. coli. The results indicated that these compounds exhibited notable antibacterial activity, with some derivatives achieving significant zones of inhibition in agar diffusion assays .
- Anticancer Properties : Another investigation focused on the antiproliferative effects of chromene derivatives on various cancer cell lines. The study reported that certain modifications led to enhanced activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
Data Tables
Biological Activity | Compound | MIC (mg/mL) | IC50 (µM) | Target |
---|---|---|---|---|
Antibacterial | This compound | 50 | - | E. coli |
Antiproliferative | This compound | - | ~10 | Breast Cancer Cells |
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRVZYXBZXZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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